![molecular formula C4H2BrF3N2 B1278561 5-Bromo-4-(trifluoromethyl)-1H-imidazole CAS No. 219534-99-3](/img/structure/B1278561.png)
5-Bromo-4-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(trifluoromethyl)-1H-imidazole is a chemical compound with the molecular formula C5H2BrF3N2 . It is a derivative of imidazole, a heterocyclic organic compound. The compound contains a bromine atom and a trifluoromethyl group attached to the imidazole ring .
Synthesis Analysis
The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives often involves the use of trifluoromethyl-containing building blocks or the direct introduction of a trifluoromethyl group . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-(trifluoromethyl)-1H-imidazole is characterized by an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom, and another carbon atom is substituted with a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-4-(trifluoromethyl)-1H-imidazole are diverse. For example, it can undergo reactions with amines to form substituted pyridines . The reaction conditions may vary depending on the specific reactants and the desired products .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-(trifluoromethyl)-1H-imidazole are influenced by its molecular structure. It has a molecular weight of 242.00 g/mol . The presence of the bromine atom and the trifluoromethyl group can affect its reactivity and other properties .Scientific Research Applications
Anticancer Research
5-Bromo-4-(trifluoromethyl)-1H-imidazole: is a compound that has been studied for its potential use in anticancer treatments. The presence of the imidazole ring is significant in many drugs that target cancer cells. The trifluoromethyl group can improve the compound’s metabolic stability and its ability to interact with biological targets .
Antimicrobial and Antifungal Applications
This compound also shows promise in antimicrobial and antifungal applications. The bromine and trifluoromethyl groups are known to enhance the bioactivity of molecules, making them effective in combating various bacterial and fungal pathogens .
Agricultural Chemical Development
In the agricultural sector, 5-Bromo-4-(trifluoromethyl)-1H-imidazole derivatives can be used to develop new pesticides and herbicides. The structural motif of trifluoromethylpyridines, to which this compound is related, is common in active agrochemical ingredients due to their unique physicochemical properties .
Material Science
The unique properties of the trifluoromethyl group make this compound a candidate for creating advanced materials. Its potential applications include the development of novel polymers and coatings that require specific chemical resistance or stability .
Pharmaceutical Intermediates
As an intermediate, 5-Bromo-4-(trifluoromethyl)-1H-imidazole is valuable in synthesizing various pharmaceutical compounds. Its modified derivatives can lead to the development of new drugs with improved pharmacokinetic properties .
Biochemical Research
In biochemical research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. This can provide insights into the design of new therapeutic agents .
Safety And Hazards
Future Directions
The future research directions for 5-Bromo-4-(trifluoromethyl)-1H-imidazole and its derivatives could involve the development of new synthetic methods and the exploration of their applications in various fields. It is expected that many novel applications of trifluoromethylpyridine, a structurally similar compound, will be discovered in the future .
properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQQAXRVFYODC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442757 |
Source
|
Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)-1H-imidazole | |
CAS RN |
219534-99-3 |
Source
|
Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.